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Authored by: A Senior Application Scientist
Introduction
2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2), a pyridine derivative with the molecular

formula C₇H₇NO₃, is a pivotal building block in medicinal chemistry and pharmaceutical

development.[1][2] Its structure, featuring a hydroxyl group, a carboxylic acid, and a methyl

group on a pyridine ring, makes it a versatile intermediate for synthesizing a range of

therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs) and

targeted kinase inhibitors.[1] Given its role in drug discovery and development, rigorous

analytical characterization is imperative to ensure its identity, purity, and stability.

This comprehensive guide provides a suite of detailed application notes and protocols for the

definitive characterization of 2-Hydroxy-4-methylnicotinic acid. The methodologies are

designed for researchers, analytical scientists, and quality control professionals, emphasizing

not just the procedural steps but the scientific rationale underpinning each technique.

Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
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Property Value Source

IUPAC Name
4-methyl-2-oxo-1H-pyridine-3-

carboxylic acid
[2]

CAS Number 38076-81-2 [1]

Molecular Formula C₇H₇NO₃ [2]

Molecular Weight 153.14 g/mol [2]

Exact Mass 153.042593085 Da [2]

I. Chromatographic Methods for Purity and
Quantification
Chromatography is the cornerstone for assessing the purity of 2-Hydroxy-4-methylnicotinic
acid and quantifying it in various matrices. We present two primary liquid chromatography (LC)

approaches: a robust HPLC-UV method for routine purity analysis and a highly sensitive LC-

MS/MS method for trace-level quantification.

A. High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating polar to

moderately non-polar compounds. 2-Hydroxy-4-methylnicotinic acid, with its carboxylic acid

and hydroxyl groups, is an ionizable, polar molecule. By using an acidic mobile phase, we

suppress the ionization of the carboxylic acid group, which promotes better retention and

improved peak shape on a C18 stationary phase. UV detection is suitable due to the presence

of the chromophoric pyridine ring.

Experimental Protocol: Purity Assessment by RP-HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation:
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Accurately weigh 10 mg of 2-Hydroxy-4-methylnicotinic acid.

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock

solution.

Further dilute with the same solvent to a working concentration of approximately 0.1

mg/mL.

Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:
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Parameter Condition Rationale

Column C18, 4.6 x 150 mm, 5 µm

Provides excellent retention

and separation for a wide

range of small molecules.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

The acidic modifier suppresses

analyte ionization, leading to

sharper peaks.[3]

Mobile Phase B Acetonitrile

A common organic modifier

providing good elution

strength.

Gradient Elution

0-15 min: 10% to 70% B; 15-

20 min: 70% B; 20-25 min:

return to 10% B

A gradient is used to ensure

elution of any potential non-

polar impurities and to clean

the column effectively.

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, balancing

analysis time and pressure.[3]

Column Temperature 30 °C

Maintains consistent retention

times and improves peak

symmetry.

Detection Wavelength 210 nm and 275 nm

Selected based on the UV

absorbance maxima of

nicotinic acid derivatives.[3]

Injection Volume 10 µL
A typical volume to balance

sensitivity and peak shape.

Workflow Diagram: HPLC-UV Purity Analysis
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Caption: Workflow for HPLC-UV purity assessment.
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B. Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
Principle: For high sensitivity and selectivity, especially in complex biological matrices, LC-

MS/MS is unparalleled. Electrospray ionization (ESI) is ideal for polar, ionizable molecules like

2-Hydroxy-4-methylnicotinic acid.[4] By operating in positive ion mode, the pyridine nitrogen

is readily protonated. Tandem mass spectrometry, using Selected Reaction Monitoring (SRM),

provides exceptional specificity by monitoring a unique precursor-to-product ion transition.[4]

Experimental Protocol: Quantification by LC-MS/MS

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass

spectrometer with an ESI source.

Sample Preparation (e.g., from plasma):

To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard

(e.g., a stable isotope-labeled version of the analyte or a structural analog like 6-

chloronicotinamide).[4]

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean vial for analysis.

LC-MS/MS Conditions:
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Parameter Condition Rationale

Column C18, 2.1 x 50 mm, 1.8 µm

Smaller dimensions are

suitable for faster analysis and

reduced solvent consumption

with MS compatibility.

Mobile Phase A 0.1% Formic Acid in Water

Formic acid is a volatile buffer,

ideal for MS as it aids

ionization and evaporates

readily in the source.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Flow Rate 0.4 mL/min
Appropriate for a 2.1 mm ID

column.

Gradient
Isocratic or a fast gradient

(e.g., 5-95% B in 3 min)

Optimized for rapid elution and

high throughput.

Ionization Mode ESI Positive
Promotes protonation of the

basic pyridine nitrogen.

Precursor Ion (Q1) m/z 154.1 [M+H]⁺ The protonated molecular ion.

Product Ion (Q3) To be determined by infusion

A characteristic fragment ion

resulting from collision-induced

dissociation (CID) of the

precursor.

Collision Energy To be optimized

The voltage applied to induce

fragmentation, tuned for

maximum product ion signal.

Workflow Diagram: LC-MS/MS Quantitative Analysis
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Caption: Workflow for LC-MS/MS quantitative analysis.
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II. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of 2-Hydroxy-4-
methylnicotinic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C

NMR does the same for carbon atoms. For 2-Hydroxy-4-methylnicotinic acid, specific

signals for the methyl group and aromatic protons are expected.[1][5]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize the

compound and allows for the observation of exchangeable protons (from -OH and -COOH).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC

for full assignment.

Expected Spectral Features:
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Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H NMR ~2.3 Singlet -CH₃ at C4

~6.5 - 8.0 Multiplet/Doublets
Protons on the

pyridine ring

Broad Singlet Exchangeable -OH proton

Broad Singlet Exchangeable -COOH proton

¹³C NMR ~20 Quartet -CH₃

~110 - 165 Multiple Signals
Carbons of the

pyridine ring

~170 Singlet -COOH

Note: Exact chemical shifts are solvent-dependent and should be confirmed by analysis.

B. High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy,

allowing for the determination of its elemental formula. This is a definitive method for confirming

the identity of a compound.[1]

Experimental Protocol: HRMS Analysis

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight

(TOF) or Orbitrap analyzer.

Data Acquisition: Infuse the sample directly or via LC into the ESI source. Acquire the full

scan spectrum in positive ion mode.

Data Analysis:
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Observe the [M+H]⁺ ion.

Calculated exact mass for C₇H₈NO₃⁺: 154.0499

The measured mass should be within a narrow tolerance (typically < 5 ppm) of the

calculated mass.

C. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations.[6]

Experimental Protocol: FTIR Analysis

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid

samples, or prepare a KBr pellet.

Instrumentation: An FTIR spectrometer.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (broad) O-H Stretch Carboxylic Acid

~1700 C=O Stretch Carboxylic Acid

~1600, ~1480 C=C and C=N Stretch Pyridine Ring

~3400 (broad) O-H Stretch Hydroxyl Group

III. Thermal Analysis
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a

function of temperature. It is used to determine the melting point, purity, and thermal stability of
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a crystalline solid.[5]

Experimental Protocol: DSC Analysis

Instrumentation: A DSC instrument.

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan

and seal it.

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen

atmosphere.[5]

Data Analysis: The melting point is determined from the onset or peak of the endothermic

event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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